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Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (4-Chlorothiophen-2-
yl)methanol (CAS No. 233280-30-3). Due to the limited availability of experimentally derived
public data, this document presents a combination of predicted and computed spectral
information alongside standardized experimental protocols for acquiring such data. This guide
Is intended to serve as a valuable resource for the characterization and analysis of this
compound in research and development settings.

Compound Overview

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative with the molecular
formula CsHsCIOS and a molecular weight of 148.61 g/mol .[1] Its structure consists of a
thiophene ring chlorinated at the 4-position and substituted with a hydroxymethyl group at the
2-position. This combination of a heterocyclic aromatic ring, a halogen, and a primary alcohol
functional group results in a unique spectroscopic fingerprint.

Predicted and Computed Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), typical
Infrared (IR) absorption frequencies, and computed Mass Spectrometry (MS) data for (4-
Chlorothiophen-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following NMR data are predicted values. Actual experimental values may vary
based on solvent and experimental conditions.

Table 1: Predicted *H NMR Spectral Data for (4-Chlorothiophen-2-yl)methanol

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.1 S 1H Thiophene H-5
~6.9 S 1H Thiophene H-3
~4.7 S 2H -CH20H
~2.5 brs 1H -OH

Table 2: Predicted 3C NMR Spectral Data for (4-Chlorothiophen-2-yl)methanol

Chemical Shift (8) ppm Assighment
~145 Thiophene C-2
~128 Thiophene C-4
~125 Thiophene C-5
~122 Thiophene C-3
~60 -CH20H

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for (4-Chlorothiophen-2-yl)methanol
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Wavenumber (cm~?) Intensity Assignment

3500-3200 Broad O-H stretch (alcohol)
3150-3050 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
~1500-1400 Medium-Strong C=C stretch (thiophene ring)
~1200-1000 Strong C-O stretch (primary alcohol)
~800-700 Strong C-Cl stretch

Mass Spectrometry (MS)

The following mass spectrometry data is based on computed values for various adducts of (4-

Chlorothiophen-2-yl)methanol.[2]

Table 4: Computed Mass-to-Charge Ratios (m/z) for (4-Chlorothiophen-2-yl)methanol

Adducts
Adduct Computed m/z
[M]* 147.97441
[M+H]* 148.98224
[M+Na]* 170.96418
[M-H]~ 146.96768

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (4-Chlorothiophen-2-yl)methanol
in a suitable deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Reference the spectrum to the deuterated solvent peak.

IR Spectroscopy

e Sample Preparation:

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin, transparent disk.

o Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or
prepare a solution in a suitable solvent (e.g., CCls) and use a liquid cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure solvent.

o Record the sample spectrum over the range of 4000-400 cm™1,
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o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EIl) is common for
GC-MS, while Electrospray lonization (ESI) is typical for LC-MS.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The detector records the abundance of each ion, generating a mass
spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass
accuracy (e.g., TOF, Orbitrap) is used to determine the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
(4-Chlorothiophen-2-yl)methanol.
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Caption: Workflow for the spectroscopic characterization of (4-Chlorothiophen-2-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (4-Chlorothiophen-2-yl)methanol | C5SH5CIOS | CID 67154484 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. PubChemLite - (4-chlorothiophen-2-yl)methanol (C5H5CIOS) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Analysis of (4-Chlorothiophen-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530541#4-chlorothiophen-2-yl-methanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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